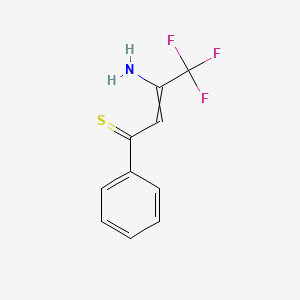
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide is a chemical compound that belongs to the class of morpholinium salts It is characterized by the presence of a benzyl group, a butyl group, and a methyl group attached to the morpholine ring, with a bromide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide typically involves the quaternization of 4-benzyl-2-methylmorpholine with butyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 4-benzyl-4-butyl-2-methylmorpholine derivatives with different substituents.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives.
Reduction: Products include reduced morpholine derivatives.
Applications De Recherche Scientifique
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The benzyl and butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-4-methylmorpholin-4-ium bromide
- 4-Butyl-4-methylmorpholin-4-ium bromide
- 4-Benzyl-4-ethylmorpholin-4-ium bromide
Uniqueness
4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide is unique due to the combination of its benzyl, butyl, and methyl groups attached to the morpholine ring. This structural arrangement imparts distinct physicochemical properties and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
90166-89-5 |
|---|---|
Formule moléculaire |
C16H26BrNO |
Poids moléculaire |
328.29 g/mol |
Nom IUPAC |
4-benzyl-4-butyl-2-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C16H26NO.BrH/c1-3-4-10-17(11-12-18-15(2)13-17)14-16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PXFZYMZUQDIEER-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1(CCOC(C1)C)CC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
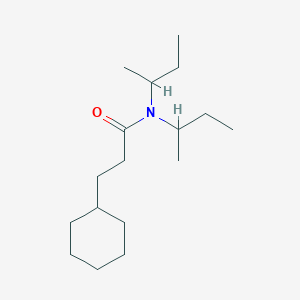
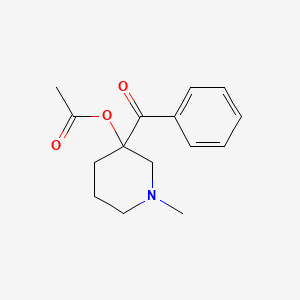
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
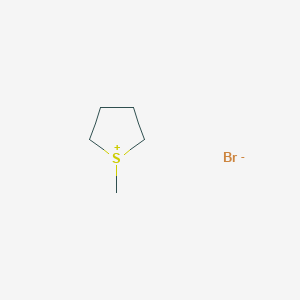
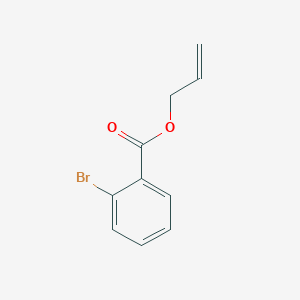

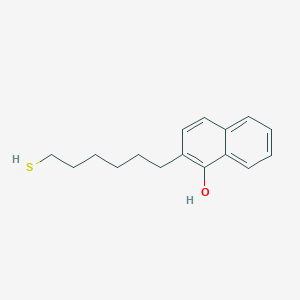
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
